![molecular formula C13H15N3O5 B1435383 Unii-FL5H7dienp CAS No. 1485081-26-2](/img/structure/B1435383.png)
Unii-FL5H7dienp
Overview
Description
Unii-FL5H7dienp, also known as 2-Fluoromethoxy-4-methylphenol, is a synthetic compound derived from the phenol family that has been studied for its potential applications in the field of scientific research. This compound has been found to possess a variety of biochemical and physiological effects, which can be utilized in a range of laboratory experiments.
Scientific Research Applications
Nanotechnology and Material Science
Recent developments in nanotechnology and material science illustrate the potential applications of Unii-FL5H7dienp. The creation of inorganic nanoparticles, for instance, is a significant area where such compounds might be used. These nanoparticles have applications ranging from the electronics industry to new materials for various industries, indicating a synergy between scientific discovery and technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational and Innovation Programs
This compound's role in transforming educational programs, particularly in the context of translating research into practical innovations, is noteworthy. The National Collegiate Inventors and Innovators Alliance (NCIIA) emphasizes the translation of basic scientific research into deployable innovations, which could be influenced by compounds like this compound (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Database and Information Management
In the realm of database and information management, this compound might be linked to the development of databases like UniHI, which aids in the analysis and visualization of human molecular interaction networks. Such databases are crucial for network-based investigations in biology and medicine (Kalathur, Pinto, Hernández-Prieto, Machado, Almeida, Chaurasia, & Futschik, 2013).
Environmental Modeling
This compound could also be significant in the field of environmental modeling. The Unified Air Pollution Model (UNI-DEM), for example, illustrates the use of collaborative environments in scientific applications, which could potentially incorporate this compound for more effective environmental analysis and prediction (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Protein Research
In protein research, the Universal Protein Resource (UniProt) highlights how this compound could be relevant. UniProt aims to provide a comprehensive and annotated protein sequence knowledgebase, supporting biological research. Such databases can be fundamental in understanding the roles and functions of proteins, potentially impacted by compounds like this compound (Morgat, Apweiler, Martin, O’Donovan, Magrane, Alam-Faruque, Antunes, et al., 2010).
Public vs. Proprietary Science
The compound might also be relevant in discussions about public vs. proprietary science. Studies in this field examine the dissemination of scientific findings and their practical applications, which could be influenced by the development and use of compounds like this compound (Eisenberg & Nelson, 2002).
Mechanism of Action
Unii-FL5H7dienp, also known as N-De-2,4-difluorobenzyl Dolutegravir, is a metabolite of Dolutegravir . It has been demonstrated to be effective in various animal models, including mice, rats, and monkeys .
Target of Action
The primary target of this compound is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus within host cells .
Mode of Action
this compound works by inhibiting the integrase enzyme . By blocking this enzyme, this compound prevents the integration of the viral DNA into the host genome . This action suppresses the viral replication process and helps to manage the progression of the disease .
Biochemical Pathways
It is understood that the compound’s inhibitory action against the integrase enzyme disrupts the normal replication process of the hiv-1 virus .
Pharmacokinetics
It is understood that the compound’s effectiveness is influenced by its ability to inhibit the integrase enzyme, which is vital for the replication of the virus within the host cells .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of the viral replication process and the management of the progression of the disease . By preventing the integration of the viral DNA into the host genome, this compound helps to control the spread of the HIV-1 virus .
properties
IUPAC Name |
(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORBWJQXSCJOCL-SVRRBLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1485081-26-2 | |
Record name | M1 of dolutegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M1 OF DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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